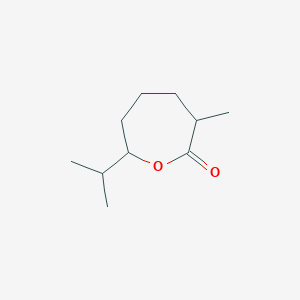
3-Methyl-7-(propan-2-yl)oxepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-7-(propan-2-yl)oxepan-2-one is a chemical compound belonging to the class of ε-lactones. It is characterized by an oxepan-2-one ring substituted with a methyl group at position 3 and an isopropyl group at position 7.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(propan-2-yl)oxepan-2-one typically involves the Baeyer-Villiger oxidation of suitable ketones using peracids or peroxides. The reaction conditions often include the use of catalysts such as Baeyer-Villiger monooxygenases (BVMOs) from specific bacterial strains . The regioselectivity of the reaction can be controlled through site-directed mutagenesis of key active site residues in the enzyme .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalytic processes due to their efficiency and selectivity. These processes utilize engineered enzymes to convert precursor molecules into the desired lactone under mild conditions, reducing the need for harsh chemicals and high temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-7-(propan-2-yl)oxepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Methyl-7-(propan-2-yl)oxepan-2-one has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of biodegradable polymers through ring-opening polymerization (ROP).
Biomedical Research: The compound is investigated for its potential in creating biocompatible materials for tissue engineering and regenerative medicine.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced mechanical strength and thermal stability.
Wirkmechanismus
The mechanism of action of 3-Methyl-7-(propan-2-yl)oxepan-2-one in polymerization involves the ring-opening of the lactone to form linear or branched polymers. The molecular targets include the active sites of polymerization catalysts, which facilitate the cleavage of the lactone ring and the subsequent formation of polymer chains . The pathways involved in this process are influenced by the nature of the catalysts and the reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Isopropyl-4-methyloxepan-2-one: This compound is structurally similar but differs in the position of the methyl and isopropyl groups.
4-Isopropenyl-7-methyloxepan-2-one: Another similar compound with an isopropenyl group instead of an isopropyl group.
Uniqueness
3-Methyl-7-(propan-2-yl)oxepan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for certain applications in polymer chemistry and biomedical research, where specific structural features are required .
Eigenschaften
CAS-Nummer |
185691-09-2 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
3-methyl-7-propan-2-yloxepan-2-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)9-6-4-5-8(3)10(11)12-9/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
QZNFKZFCMISADC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(OC1=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)

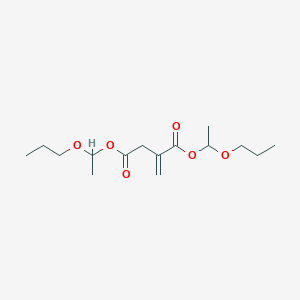
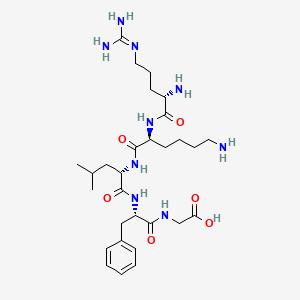
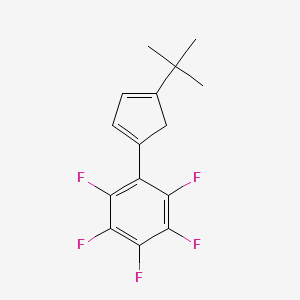
![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
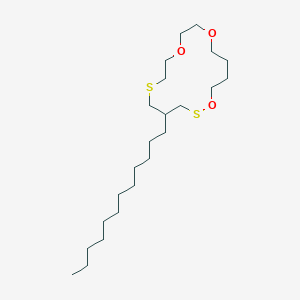
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)
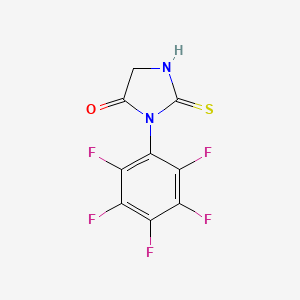
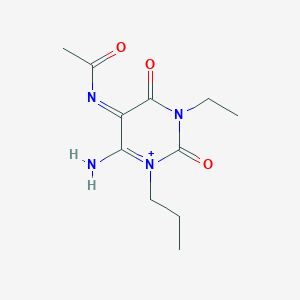

![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)
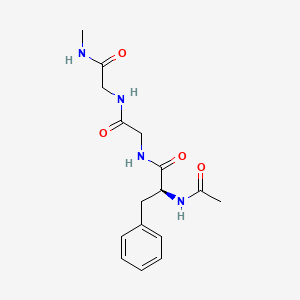
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14241730.png)
